molecular formula C14H23NO5 B13464851 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13464851
M. Wt: 285.34 g/mol
InChI Key: XQOZFUQWANQAQC-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with a bicyclic structure. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[311]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its bicyclic structure, which mimics certain natural substrates.

Medicine

In medicinal chemistry, it is used in the design and synthesis of potential drug candidates. Its structural features allow for the exploration of new pharmacophores and the optimization of drug-like properties.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, while the functional groups can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl and methoxymethyl groups.

    5-(Methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the methoxymethyl group.

Uniqueness

The presence of both the tert-butoxycarbonyl and methoxymethyl groups in 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid provides unique reactivity and structural features. These groups can be selectively modified, allowing for the synthesis of a wide range of derivatives. This makes the compound particularly valuable in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

5-(methoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-6-5-13(9-19-4)7-14(15,8-13)10(16)17/h5-9H2,1-4H3,(H,16,17)

InChI Key

XQOZFUQWANQAQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1(C2)C(=O)O)COC

Origin of Product

United States

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